REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8](OCC)=[O:9])[CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].N#N>CCOCC>[CH2:1]=[C:2]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH2:3]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=C1CCC(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of 1 mL of EtOAc carefully
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down
|
Type
|
ADDITION
|
Details
|
added 3 mL of 1 N NaOH
|
Type
|
FILTRATION
|
Details
|
filtered off the solid
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
WASH
|
Details
|
was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |